molecular formula C22H19ClF3N5O2S B4631660 N-({4-allyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide

N-({4-allyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide

Cat. No. B4631660
M. Wt: 509.9 g/mol
InChI Key: ROVBEOUMBYKBNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives often involves multistep reactions that might include elimination, reduction, bromination, and further functionalization steps. For example, in the preparation of certain non-peptide CCR5 antagonists, starting materials undergo a series of chemical transformations culminating in the formation of complex molecules with desired functional groups (Bi, 2014). These processes highlight the synthetic challenges and creativity required to assemble molecules containing similar structural motifs.

Scientific Research Applications

Antimicrobial Applications

Research has demonstrated the synthesis of compounds related to "N-({4-allyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide" with notable antimicrobial activities. For example, derivatives have shown significant antimicrobial activity against Escherichia coli and Rhizoctonia bataticola, with some compounds also exhibiting interesting antitubercular activity against Mycobacterium tuberculosis H37Rv strain (Laddi & Desai, 2016). These findings underscore the potential of these compounds in developing new antimicrobial agents to combat infectious diseases.

Antitumor Applications

The antitumor potential of derivatives has been explored in various studies. For instance, 3-(5-Methylbenzofuryl)-4-phenyl(benzyl, allyl)-5-mercapto-1,2,4-triazoles, synthesized by cyclization of corresponding substituted thiosemicarbazides, showed antitumor activity. The S-alkylation, N-aminomethylation, and N-hydroxymethylation modifications of the 5-mercaptotriazoles led to compounds with antitumor activity, highlighting the versatility of these structures in generating potential anticancer agents (Kaldrikyan, Melik-Oganjanyan, & Aresnyan, 2013).

Biological Activity

Further investigations into the biological activity of related compounds have revealed a broad spectrum of potential applications. This includes the synthesis and characterization of new quinazolines as potential antimicrobial agents (Desai, Shihora, & Moradia, 2007) and the development of triazenes with in vitro anticancer properties against various cancer cell lines (Unsalan & Rollas, 2007), demonstrating the wide-ranging research interest in exploiting the chemical framework of these compounds for therapeutic purposes.

properties

IUPAC Name

4-chloro-N-[[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF3N5O2S/c1-2-10-31-18(12-27-20(33)14-6-8-16(23)9-7-14)29-30-21(31)34-13-19(32)28-17-5-3-4-15(11-17)22(24,25)26/h2-9,11H,1,10,12-13H2,(H,27,33)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVBEOUMBYKBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-({5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}methyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({4-allyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide
Reactant of Route 2
Reactant of Route 2
N-({4-allyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide
Reactant of Route 3
Reactant of Route 3
N-({4-allyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide
Reactant of Route 4
Reactant of Route 4
N-({4-allyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide
Reactant of Route 5
Reactant of Route 5
N-({4-allyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide
Reactant of Route 6
Reactant of Route 6
N-({4-allyl-5-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide

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